molecular formula C13H18N2O3 B2911431 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2377035-01-1

1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2911431
CAS No.: 2377035-01-1
M. Wt: 250.298
InChI Key: GWRPXVHIRLXPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as LY293558 and is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid involves its selective antagonism of the mGluR1 receptor. This receptor is involved in the regulation of glutamate neurotransmission, which is implicated in various neurological disorders. By blocking this receptor, this compound can reduce the excitotoxicity associated with these disorders and provide neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate and other excitatory neurotransmitters, which can prevent neuronal damage. This compound can also increase the levels of antioxidant enzymes and reduce the production of reactive oxygen species, which can protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid in lab experiments is its selectivity for the mGluR1 receptor. This allows researchers to study the specific effects of this receptor on various neurological disorders. However, the low yield of the synthesis method and the limited availability of this compound can be a limitation for lab experiments.

Future Directions

There are several future directions for the research on 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid. One of the potential applications of this compound is in the treatment of neuropathic pain. This compound has been shown to have analgesic effects and can reduce the severity of pain associated with various neurological disorders. Another future direction is the development of more efficient synthesis methods to increase the yield and availability of this compound for research purposes.
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological disorders. Its selective antagonism of the mGluR1 receptor and neuroprotective effects make it an attractive candidate for further research. However, more efficient synthesis methods and increased availability of this compound are needed to facilitate its use in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid involves the reaction of 1,3-cyclohexadiene with 2-iodoethanol in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions to produce the final compound. The yield of this synthesis method is reported to be around 20%.

Scientific Research Applications

1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. This compound has been shown to have neuroprotective effects and can reduce the severity of symptoms associated with these disorders.

Properties

IUPAC Name

1-[2-(2-methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-18-7-6-15-10(3-5-14-15)13-4-2-9(8-13)11(13)12(16)17/h3,5,9,11H,2,4,6-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRPXVHIRLXPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC=N1)C23CCC(C2)C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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